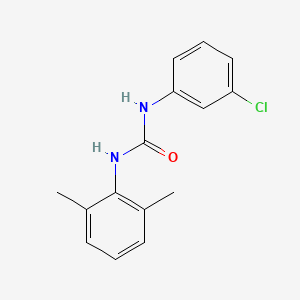

1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-10-5-3-6-11(2)14(10)18-15(19)17-13-8-4-7-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREMWQIUPFESRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304105 | |

| Record name | 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78971-65-0 | |

| Record name | NSC164216 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-3-(2,6-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 1 3 Chlorophenyl 3 2,6 Dimethylphenyl Urea

Established Synthetic Routes to N,N'-Diarylureas

The synthesis of N,N'-diarylureas, including 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea, is predominantly achieved through several reliable methods. These routes can be broadly categorized into those that utilize isocyanate precursors and those that employ phosgene-free alternatives.

Isocyanate-Amine Coupling Approaches for N,N'-Diarylurea Synthesis

The most conventional and widely employed method for synthesizing N,N'-diarylureas is the coupling reaction between an aryl isocyanate and an aromatic amine. sci-hub.senih.gov This reaction is typically efficient and proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group.

For the specific synthesis of this compound, two primary pathways exist using this approach:

Reaction of 3-chlorophenyl isocyanate with 2,6-dimethylaniline.

Reaction of 2,6-dimethylphenyl isocyanate with 3-chloroaniline (B41212). nih.gov

Aryl isocyanates are themselves often synthesized from the corresponding aryl amine using phosgene (B1210022) or a phosgene equivalent like triphosgene. nih.govasianpubs.org For instance, 2,6-dimethylphenyl isocyanate can be prepared from 2,6-dimethylaniline. asianpubs.org The reaction is generally straightforward, though it requires careful handling due to the toxicity of isocyanates and phosgene. nih.gov

Phosgene-Free and Alternative Synthetic Pathways for N,N'-Diarylureas

Growing concerns over the hazardous nature of phosgene and isocyanates have spurred the development of safer, alternative synthetic routes. nih.govresearchgate.net These methods often involve the in-situ generation of isocyanate intermediates or employ entirely different reaction mechanisms.

Key phosgene-free approaches include:

From Carbamates and Carbonates: Symmetrical organic carbonates can react with amines to form carbamates, which are then converted into the target urea (B33335) upon treatment with a second amine. researchgate.net

Using Isocyanate Surrogates: Compounds like 3-substituted dioxazolones can serve as precursors that generate isocyanate intermediates in situ under mild conditions, which then react with an amine to form the diarylurea. tandfonline.com This method is both phosgene- and metal-free. tandfonline.com

Palladium-Catalyzed C-N Cross-Coupling: A versatile method involves the Pd-catalyzed arylation of urea or a monosubstituted urea with aryl halides. nih.govnih.gov This allows for a modular, two-step synthesis of unsymmetrical diaryl ureas from different aryl halides. nih.gov

Use of CDI: N,N'-Carbonyldiimidazole (CDI) can be used as a phosgene substitute to facilitate the reaction between two different aryl amines. nih.gov

Staudinger/Aza-Wittig Reaction: A continuous flow process for producing unsymmetrical N,N'-diarylureas has been developed that involves a Staudinger/aza-Wittig reaction sequence using aryl azides, aryl amines, and a phosphine (B1218219) reagent. nih.govnih.gov

The following table summarizes some of these alternative pathways.

Table 1: Phosgene-Free and Alternative Synthetic Routes for Diarylureas| Method | Precursors | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Isocyanate Surrogates | 3-Substituted Dioxazolones, Amines | Sodium Acetate (B1210297) | Phosgene- and metal-free, mild conditions. tandfonline.com |

| Pd-Catalyzed C-N Coupling | Urea, Aryl Halides | Pd catalyst (e.g., Pd(OAc)₂), Ligand | High generality and efficiency. nih.govnih.gov |

| Carbonate/Carbamate Route | Organic Carbonates, Amines | Catalyst (e.g., [BMIM]Cl) | Avoids phosgene and isocyanates directly. researchgate.net |

| Staudinger/Aza-Wittig | Aryl Azides, Amines, CO₂ | Polymer-bound Diphenylphosphine | One-pot, two-step process. nih.gov |

Microwave-Assisted Synthesis of Diarylureas

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. sci-hub.senih.gov For the synthesis of N,N'-diarylureas, microwave irradiation provides rapid, efficient, and often solvent-free conditions. sci-hub.se

Key features of microwave-assisted diarylurea synthesis include:

Reduced Reaction Times: Reactions that might take hours using conventional reflux can be completed in minutes under microwave irradiation. sci-hub.se For example, diarylureas have been prepared from an isocyanate and an amine in 2-5 minutes. sci-hub.se

Improved Yields: MAOS often leads to higher product yields compared to traditional methods. sci-hub.senih.gov

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, which is environmentally beneficial and simplifies purification. sci-hub.se

Energy Efficiency: Microwaves directly heat the reactants, leading to more efficient energy transfer than conventional heating. nih.gov

One reported method involves the microwave irradiation of aryl primary amines with ethylacetoacetate under solvent-free and catalyst-free conditions, yielding diarylureas in 4-16 minutes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes (e.g., 2-16 min) sci-hub.se |

| Energy Transfer | Conduction/Convection (slow, inefficient) | Dielectric Heating (rapid, direct) nih.gov |

| Solvent Use | Often requires organic solvents sci-hub.se | Can often be performed solvent-free sci-hub.se |

| Yields | Variable | Generally high to excellent sci-hub.se |

Functional Group Interconversion and Derivatization Strategies

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a cornerstone of synthetic organic chemistry for creating molecular diversity. ic.ac.uksolubilityofthings.com For this compound, derivatization strategies can be explored by modifying the functional groups on its two distinct aromatic moieties.

Exploration of Modifications on the 3-Chlorophenyl Moiety

The chlorine atom on the 3-chlorophenyl ring is a key site for functionalization. As a halogen, it can be replaced or used to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds, typically through metal-catalyzed cross-coupling reactions.

Potential modifications include:

Nucleophilic Aromatic Substitution (SNAr): While challenging on an electron-rich ring, the chloro group could potentially be substituted by strong nucleophiles under specific conditions.

Cross-Coupling Reactions: This is a more versatile approach. The aryl chloride can act as a substrate in various palladium-, copper-, or nickel-catalyzed reactions to introduce new functional groups.

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, introducing alkyl or aryl groups.

Buchwald-Hartwig Amination: Reaction with an amine to replace the chlorine with a new nitrogen-based substituent.

Heck Reaction: Reaction with an alkene to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne.

Cyanation: Introduction of a nitrile group (-CN) using a cyanide source.

These transformations would allow for the synthesis of a diverse library of analogs from a common 1-(3-chlorophenyl) urea precursor, enabling systematic exploration of structure-activity relationships.

Exploration of Modifications on the 2,6-Dimethylphenyl Moiety

The 2,6-dimethylphenyl moiety offers different opportunities for derivatization, primarily centered on the two methyl groups. These alkyl substituents are generally less reactive than the aryl chloride but can be functionalized through radical or oxidative pathways.

Potential modifications include:

Benzylic Halogenation: The methyl groups can undergo free-radical halogenation (e.g., using N-bromosuccinimide, NBS) to form benzylic halides. These intermediates are versatile and can be converted into a wide range of other functional groups, such as alcohols, ethers, amines, and nitriles, via nucleophilic substitution.

Oxidation: The methyl groups can be oxidized to introduce oxygen-containing functionalities. Depending on the strength of the oxidizing agent, they could be converted to hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxylic acid (-COOH) groups.

Aromatic Substitution: Electrophilic aromatic substitution on the 2,6-dimethylphenyl ring is sterically hindered by the two ortho-methyl groups and the bulky urea substituent. Reactions, if they occur, would likely be directed to the para position (position 4) of the ring.

These derivatization strategies provide pathways to systematically alter the steric and electronic properties of the this compound scaffold.

Strategies for Modulating the Urea Linkage

The formation of the urea bond is the cornerstone of synthesizing this compound. Various strategies have been developed to modulate this linkage, offering alternatives to the traditional use of hazardous reagents like phosgene. These methods provide greater control over the reaction and are often more amenable to the synthesis of complex, unsymmetrical molecules. nih.gov

One prominent strategy involves the use of isocyanate surrogates . For instance, 3-substituted dioxazolones can serve as precursors to generate isocyanate intermediates in situ. tandfonline.comresearchgate.net This approach avoids the direct handling of unstable and toxic isocyanates. The dioxazolone, prepared from an aniline (B41778) derivative, thermally decomposes to release the corresponding isocyanate, which then reacts with another aniline to form the unsymmetrical urea. tandfonline.com

Another effective method is the Palladium-catalyzed C–N cross-coupling reaction . This approach allows for the sequential introduction of the two different aryl groups. The synthesis can begin with a protected urea, such as benzylurea, which undergoes a Pd-catalyzed arylation with one of the aryl halides. Following deprotection, a second arylation with the other aryl halide yields the unsymmetrical diaryl urea. nih.gov This method is highly versatile and accommodates a wide range of (hetero)aryl halides. nih.gov

More recently, the use of hypervalent iodine reagents , such as phenyliodine diacetate (PhI(OAc)₂), has emerged as a mild and metal-free alternative for coupling amides and amines to form ureas. mdpi.com This protocol is advantageous as it often proceeds under gentle conditions and is tolerant of various functional groups, making it suitable for late-stage functionalization in drug discovery. mdpi.com

The engagement of the urea moiety in intramolecular hydrogen bonding is another strategic consideration during synthesis and drug design. nih.gov While not a direct method of linkage formation, the design of molecules where the urea group can form intramolecular hydrogen bonds can influence the compound's conformation, which in turn can affect its permeability and solubility. nih.gov

Below is a table summarizing these strategies:

| Strategy | Description | Key Features |

| Isocyanate Surrogates | Use of precursors like 3-substituted dioxazolones to generate isocyanates in situ. | Avoids handling of toxic isocyanates; good for unsymmetrical urea synthesis. tandfonline.comresearchgate.net |

| Pd-Catalyzed C–N Cross-Coupling | Sequential arylation of a protected urea with two different aryl halides. | Highly versatile; allows for a wide substrate scope; can be performed in a one-pot fashion. nih.gov |

| Hypervalent Iodine Reagents | Coupling of amides and amines using reagents like PhI(OAc)₂. | Metal-free; proceeds under mild conditions; suitable for late-stage functionalization. mdpi.com |

| Intramolecular Hydrogen Bonding | Designing the molecule to favor the formation of intramolecular hydrogen bonds involving the urea group. | Can improve physicochemical properties like permeability and solubility. nih.gov |

Chemo- and Regioselectivity in Urea Synthesis

Achieving high chemo- and regioselectivity is paramount in the synthesis of unsymmetrical ureas like this compound to prevent the formation of undesired symmetric byproducts. The choice of synthetic strategy directly influences the selectivity of the reaction.

The conventional method of reacting an amine with an isocyanate is inherently regioselective, provided the isocyanate is prepared and isolated before reacting with the second amine. For the target compound, this would involve either preparing 3-chlorophenyl isocyanate and reacting it with 2,6-dimethylaniline, or preparing 2,6-dimethylphenyl isocyanate and reacting it with 3-chloroaniline. The challenge often lies in the selective preparation of the isocyanate, especially if using phosgene-based methods with one of the anilines.

The use of isocyanate surrogates , such as 3-substituted dioxazolones, provides excellent control over regioselectivity. tandfonline.com A dioxazolone is prepared from one of the aniline precursors (e.g., 3-chloroaniline). This stable intermediate is then reacted with the second aniline (e.g., 2,6-dimethylaniline) under conditions that promote in situ formation of the isocyanate and subsequent urea formation. This stepwise approach ensures that the correct aryl groups are linked. tandfonline.com

Palladium-catalyzed C–N cross-coupling offers a robust solution for ensuring regioselectivity. nih.gov The synthesis is designed as a sequence of two distinct C-N bond-forming reactions. For example, a protected urea can first be coupled with 3-chlorophenyl bromide. After deprotection, the resulting mono-aryl urea is then coupled with a 2,6-dimethylphenyl halide. This sequential introduction of the aryl groups guarantees the formation of the unsymmetrical product. nih.gov

The hypervalent iodine-mediated coupling of an amide with an amine also offers a regioselective pathway. mdpi.com For instance, 3-chlorobenzamide (B146230) could be coupled with 2,6-dimethylaniline. The reaction mechanism, involving the rearrangement of the amide, dictates the final connectivity of the urea.

The table below outlines the chemo- and regioselectivity considerations for different synthetic approaches:

| Synthetic Approach | Chemo- and Regioselectivity Control | Potential Byproducts |

| Amine + Isocyanate | High, if the isocyanate is pre-formed and isolated. | Symmetrical ureas if the isocyanate synthesis is not selective or if side reactions occur. |

| Isocyanate Surrogates | High, as the surrogate is prepared from one amine and then reacted with the second. | Minimal formation of symmetrical ureas. tandfonline.com |

| Pd-Catalyzed C–N Cross-Coupling | Excellent, due to the sequential introduction of aryl groups. | Symmetrical ureas are generally not formed with this method. nih.gov |

| Hypervalent Iodine Reagents | Good, determined by the initial choice of amide and amine. | Unreacted starting materials may be present if the reaction does not go to completion. mdpi.com |

Scale-Up and Process Optimization Considerations in Academic Synthesis

Transitioning a synthetic route from a small, exploratory scale to a larger, preparative scale in an academic or research laboratory setting introduces several practical challenges. For the synthesis of this compound, these considerations focus on efficiency, safety, and ease of purification.

The choice of reagents is also critical. Avoiding hazardous materials like phosgene is a significant advantage of modern synthetic methods. nih.gov Using isocyanate surrogates or hypervalent iodine reagents enhances the safety profile of the synthesis, which is an important consideration for academic labs where specialized handling equipment for highly toxic gases may not be readily available. tandfonline.commdpi.com

Purification strategies must also be considered for larger scale synthesis. While chromatographic purification is common at the milligram scale, it can be cumbersome and expensive for gram-scale or larger reactions. Developing synthetic routes that yield products that can be purified by crystallization or simple filtration is highly desirable. For example, some syntheses of unsymmetrical phenylureas are designed so that the product precipitates from the reaction mixture and can be easily isolated.

The recycling of reagents and solvents is another important factor in process optimization, contributing to a more environmentally benign synthesis. tandfonline.com For example, in the synthesis of a herbicide using a dioxazolone-based method, the potential for recycling sodium acetate and methanol (B129727) was investigated for a more sustainable process. tandfonline.com

Finally, the atom economy of the chosen synthetic route is a measure of its efficiency. Reactions that incorporate a higher proportion of the atoms from the starting materials into the final product are more efficient and generate less waste. Comparing the atom economy of different synthetic strategies can be a useful metric for process optimization.

The following table summarizes key considerations for the academic scale-up of the synthesis of this compound:

| Consideration | Importance in Scale-Up | Examples of Optimized Approaches |

| Safety | High priority, especially with toxic or unstable reagents. | Avoiding phosgene by using isocyanate surrogates or Pd-catalyzed methods. nih.govtandfonline.com |

| Efficiency | Reducing reaction time and the number of steps. | One-pot procedures, such as sequential arylation-deprotection. nih.gov |

| Purification | Simplifying the isolation of the final product. | Developing methods that allow for purification by crystallization instead of chromatography. |

| Sustainability | Minimizing waste and environmental impact. | Use of recyclable reagents and solvents; choosing routes with high atom economy. tandfonline.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Positional and Substituent Effects on Biological Activity Profiles (Non-Human/Non-Clinical Focus)

The strategic modification of the phenyl rings and the central urea (B33335) linker in derivatives of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea has been a key approach to understanding and optimizing their biological profiles.

The position and nature of halogen substituents on the phenyl ring can dramatically alter a compound's biological activity. In one study on phenyl urea derivatives as Indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors, substitution at the ortho- or meta-position of the phenyl ring with a chlorine atom (Cl) resulted in a complete loss of inhibitory activity. nih.gov This suggests that for certain biological targets, the specific placement of the halogen, such as the meta-position in this compound, may not be conducive to binding.

Conversely, research into other urea derivatives has shown that the introduction of chlorine or bromine atoms at the ortho positions of phenylureas can promote the formation of intramolecular hydrogen bonds, which can pre-organize the molecule for better intermolecular interactions with its target. nih.gov In a different context, a series of halogenated copper (II) complexes with thiourea (B124793) derivatives were investigated for their antitubercular properties, highlighting the diverse roles of halogenation. mdpi.com For instance, analogs of the synthetic cytokinin forchlorfenuron, a chlorinated phenylurea derivative, have been shown to inhibit cell proliferation and invasion in various cancer cell models. nih.gov

The size, position, and nature of alkyl groups on the second phenyl ring are critical determinants of activity. The 2,6-dimethyl substitution pattern, as seen in the target compound, introduces steric hindrance that can restrict the rotation around the N-aryl bond, locking the molecule into a specific conformation. nih.gov

Studies on related phenyl urea derivatives have demonstrated that modifications to alkyl substituents have significant consequences. For example, in a series of IDO1 inhibitors, replacing the phenyl ring with an n-hexyl group led to a loss of inhibition, indicating the importance of the aromatic system. nih.gov Within the same series, small para-alkyl substituents were tolerated, but a larger isopropyl group at the para-position resulted in a loss of activity, suggesting that the binding pocket has size limitations. nih.gov The following table illustrates the impact of such substitutions on IDO1 inhibition.

| Compound ID | Phenyl Ring Substitution | IDO1 Inhibition (IC50 µM) |

| i2 | p-CH3 | 8.613 |

| i20 | p-ethyl | 9.975 |

| i21 | p-isopropyl | > 50 (inactive) |

| i6 | o-CH3 | > 50 (inactive) |

| i7 | m-CH3 | > 50 (inactive) |

In contrast, research on adamantyl urea derivatives as anti-tuberculosis agents found that bulky, hydrophobic groups like adamantyl or cyclooctyl were preferred over straight-chain alkyl groups for maximal activity, indicating that for some targets, larger alkyl groups are beneficial. nih.gov

The urea linker is a cornerstone of the molecule's activity, acting as a rigid scaffold capable of forming crucial hydrogen bonds. nih.gov The delocalization of nonbonded electrons from the nitrogen atoms to the carbonyl group imparts a degree of conformational restriction. nih.gov This linker is essential for interacting with biological targets; for example, the phenyl urea group of one derivative was shown to bind to the enzyme IDO1 via hydrogen bonds with the amino acid Ser167. nih.gov

The conformation of N,N'-substituted ureas can be influenced by the substitution pattern, leading to different energetic preferences for cis and trans states. researchgate.net The rotational energy barrier in ureas is lower than in amides, allowing for faster configurational transitions. researchgate.net Disruption of the planarity of the urea linker, for instance by introducing bulky ortho substituents on an N-aryl group, can alter its binding properties. nih.gov Modifications to the linker itself, such as replacing the proximal NH of the urea with a methylene (B1212753) group, have also been investigated to probe its importance in maintaining biological activity. nih.gov

Stereochemical Considerations and Enantiomeric Purity in Biological Contexts

For chiral molecules, stereochemistry is a critical factor that can significantly influence biological activity. While this compound itself is not chiral, related derivatives often are, and the principles of stereoselectivity are highly relevant.

In studies of urea-based glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors, maintaining the natural L-configuration at the alpha-carbon was found to be essential for potent inhibitory activity. avcr.cz Compounds with the L-configuration were significantly more potent than their corresponding D-analog counterparts, as shown in the table below.

| Compound ID | Stereochemistry | GCPII Inhibition (Ki nM) |

| 32n | L-configuration | 5.3 |

| 32o | L-configuration | 16.2 |

| 32p | D-configuration | 794 |

| 32q | D-configuration | 795 |

Furthermore, research on the anticonvulsant Galodif, a chiral compound with a structure similar to the subject of this article (1-((3-chlorophenyl)(phenyl)methyl) urea), has highlighted the importance of enantiomeric purity. nih.govresearchgate.net Methods such as chiral High-Performance Liquid Chromatography (HPLC) were developed specifically to resolve the enantiomers of Galodif, underscoring the need to control and assess enantiomeric composition when working with chiral urea-based drugs. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.

While specific QSAR models for this compound were not detailed in the reviewed literature, the methodology for developing such models for related compounds is well-established. nih.gov The development process involves building a model that correlates molecular descriptors (numerical representations of chemical properties) with inhibitory activity.

For example, in a QSAR study on 1,3-thiazine derivatives, a model was built using Genetic Function Approximation (GFA) to select the most relevant descriptors. nih.gov The statistical quality of a QSAR model is paramount and is validated using several parameters, including:

R² (Coefficient of determination): Measures how well the model fits the training data.

Q² (Cross-validated R²): Measures the predictive ability of the model for the training set.

R² pred (Predictive R²): Measures the predictive power of the model on an external test set of compounds. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed. These methods analyze the steric and electrostatic fields around the molecules to understand how these properties relate to activity, providing a three-dimensional view of the structure-activity relationship. nih.gov Such models, once developed and validated for derivatives of this compound, would be invaluable for designing new analogs with potentially enhanced biological profiles.

Application of QSAR in Predicting and Designing Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying the structural features, or "descriptors," of molecules, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

In the context of diaryl urea derivatives as B-RAF inhibitors, a notable QSAR study was conducted on a dataset of 35 analogs. While the specific compound This compound was not explicitly identified within the publicly available data from this seminal study, the analysis of closely related structures provides a strong foundation for understanding its potential behavior and for designing novel analogs.

A pivotal study in this area utilized a range of molecular descriptors to build predictive QSAR models. These descriptors fall into several categories, including topological, geometrical, and electronic parameters. The goal was to correlate these descriptors with the observed inhibitory activity (expressed as pIC50) of the diaryl urea compounds against the B-RAF kinase, a key protein implicated in several cancers.

The research employed both Multiple Linear Regression (MLR) and Least Squares-Support Vector Machine (LS-SVM) methods to develop the QSAR models. The LS-SVM model, a non-linear approach, demonstrated superior predictive power compared to the linear MLR model.

The developed models highlighted the importance of several key molecular features in determining the inhibitory activity of these compounds. The most influential descriptors identified were related to:

Branching: The degree of branching in the molecular structure, particularly on the phenyl rings, was identified as an important factor.

Aromaticity: Descriptors related to the aromatic character of the rings influence the electronic properties and potential for π-π stacking interactions within the binding site.

Polarizability: This descriptor reflects the ease with which the electron cloud of the molecule can be distorted, which is important for intermolecular interactions.

The predictive ability of the QSAR models was rigorously validated using both internal and external validation techniques. The high correlation coefficients (R²) and cross-validated correlation coefficients (Q²) obtained in these studies underscore the robustness and predictive capacity of the models.

To illustrate the application of QSAR in this context, the following tables present a subset of the data used in a representative study of diaryl urea B-RAF inhibitors. This data showcases the relationship between the chemical structure, the observed biological activity, and the calculated molecular descriptors.

Table 1: Structures and Biological Activities of Selected Diaryl Urea Analogs

| Compound ID | Structure | pIC50 |

| Analog 1 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-methylphenyl)urea | 8.30 |

| Analog 2 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-phenylurea | 7.70 |

| Analog 3 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(p-tolyl)urea | 8.30 |

| Analog 4 | 1-(3-(Trifluoromethyl)phenyl)-3-(p-tolyl)urea | 7.40 |

| Analog 5 | 1-(4-Chlorophenyl)-3-(p-tolyl)urea | 6.89 |

Note: The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Selected Molecular Descriptors for Diaryl Urea Analogs

| Compound ID | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds |

| Analog 1 | 354.72 | 5.39 | 49.33 | 4 |

| Analog 2 | 340.69 | 5.03 | 49.33 | 3 |

| Analog 3 | 354.72 | 5.39 | 49.33 | 4 |

| Analog 4 | 308.28 | 4.88 | 49.33 | 4 |

| Analog 5 | 260.71 | 4.34 | 49.33 | 3 |

These data tables demonstrate how variations in the substituents on the phenyl rings of the diaryl urea scaffold lead to differences in both physicochemical properties (descriptors) and biological activity. The QSAR models derived from such data can then be used to predict the pIC50 of a novel analog, such as This compound , based on its calculated descriptor values.

By leveraging the insights gained from these QSAR studies, medicinal chemists can rationally design new diaryl urea derivatives with optimized properties. For instance, the models might suggest that increasing the hydrophobicity in a specific region of the molecule or introducing a particular substituent to enhance aromatic interactions could lead to a significant improvement in inhibitory potency. This predictive power accelerates the drug discovery process, reduces the need for extensive and costly synthesis and testing of numerous compounds, and ultimately guides the development of more effective anticancer agents.

Molecular Interactions and Mechanistic Studies of 1 3 Chlorophenyl 3 2,6 Dimethylphenyl Urea

Identification of Biological Targets and Pathways (Excluding Human Clinical)

Initial research into 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea identified it as a modulator of the endocannabinoid system. However, the precise nature of its interactions with key enzymes and receptors has been a subject of evolving research, with some early findings being challenged by subsequent studies.

The primary focus of enzymatic studies on this compound has been on its potential to inhibit monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Early reports identified it as a potent, noncompetitive inhibitor of recombinant rat brain MAGL. However, later research suggested that this inhibitory activity was attributable to a bioactive impurity, bis(methylthio)mercurane, present in commercial samples of the compound. Purified this compound was found to not inhibit human recombinant, rat brain, or mouse brain MAGL at concentrations up to 100 µM.

There are also conflicting reports regarding its effect on fatty acid amide hydrolase (FAAH). One study reported inhibition of rat brain FAAH, while another found that brain FAAH activity was resistant to the compound. It has been shown to not inhibit cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) at concentrations up to 100 µM.

| Enzyme | Source | Activity | IC₅₀ Value | Notes |

|---|---|---|---|---|

| Monoacylglycerol Lipase (MAGL) | Recombinant Rat Brain | Inhibition | 200 nM | Activity later attributed to an impurity. |

| Monoacylglycerol Lipase (MAGL) | Human Recombinant, Rat Brain, Mouse Brain | No Inhibition | > 100 µM | Contradicts earlier findings. |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain | Inhibition | 32 µM | Conflicting reports exist. |

| Cyclooxygenase-1 (COX-1) | Not Specified | No Inhibition | > 100 µM | - |

| Cyclooxygenase-2 (COX-2) | Not Specified | No Inhibition | > 100 µM | - |

In addition to its enzymatic interactions, this compound has been evaluated for its ability to bind to cannabinoid receptors. Studies have indicated that it binds weakly to the rat central cannabinoid (CB1) receptor.

| Receptor | Source | Binding Affinity (IC₅₀) |

|---|---|---|

| Cannabinoid Receptor 1 (CB1) | Rat Central Nervous System | 3.8 µM |

Detailed protein-ligand interaction profiling studies specifically for this compound are not extensively available in the scientific literature. However, computational studies on the broader class of diaryl ureas suggest that their binding to target proteins is often stabilized by a network of non-bonded intermolecular interactions. These can include hydrogen bonding, primarily facilitated by the urea (B33335) moiety, as well as π-π stacking and CH-π interactions involving the aromatic rings. Cation-π interactions with positively charged amino acid residues may also contribute to the stability of the protein-ligand complex.

Cellular and Subcellular Localization Studies (In vitro/Ex vivo)

Based on available scientific literature, specific studies detailing the cellular and subcellular localization of this compound have not been reported. Therefore, its uptake, distribution, and accumulation within cellular compartments remain to be elucidated.

Investigation of Downstream Signaling Cascades

While some research on broader classes of urea derivatives has suggested the potential to inhibit signaling pathways such as PI3K/Akt/mTOR and Hedgehog, there is no direct evidence to indicate that this compound specifically modulates these cascades. Given the conflicting reports on its primary targets and its weak affinity for the CB1 receptor, the precise downstream signaling effects of this compound are not well-defined. Studies have shown that URB754 was ineffective in facilitating the detection of 2-AG-stimulated G protein activity in rat brain cryosections, suggesting a lack of impact on this particular downstream signaling event.

Mechanistic Insights from Omics Technologies (e.g., Proteomics, Metabolomics)

A review of the current scientific literature reveals a lack of studies employing omics technologies, such as proteomics or metabolomics, to investigate the mechanistic effects of this compound. Consequently, a broad, systems-level understanding of its impact on cellular protein expression or metabolic profiles is not yet available.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the molecular interactions or mechanistic studies of the compound "this compound." Consequently, a comparative mechanistic analysis with structurally related compounds as specified in the request cannot be provided.

Research on diaryl urea derivatives is extensive, with many studies focusing on their potential as kinase inhibitors and other therapeutic agents. These studies often involve detailed structure-activity relationship (SAR) analyses to understand how different substituents on the phenyl rings affect biological activity. For instance, research has been conducted on compounds such as 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives and 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, which share a chlorophenyl moiety but differ in the other aromatic substituent. However, the specific combination of a 3-chlorophenyl group and a 2,6-dimethylphenyl group in the target compound is not documented in the retrieved sources.

Without primary research data on "this compound," any attempt to draw a comparative analysis would be speculative and would not meet the required standards of scientific accuracy.

An article focusing on the chemical compound this compound is not possible at this time due to a lack of publicly available research data specific to this molecule.

Extensive searches for preclinical data on this compound did not yield specific information regarding its in vitro efficacy, in vivo studies in animal models, or its selectivity and off-target profiling.

While general research on the broader class of urea-containing compounds indicates a wide range of biological activities, including potential applications in oncology and other therapeutic areas, these findings are not directly applicable to the specific compound . Scientific articles often detail the biological activities of analogous structures, such as 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives which have been investigated for their anticancer properties through the inhibition of signaling pathways like PI3K/Akt/mTOR and Hedgehog. Similarly, pyrazinyl–aryl urea derivatives have been evaluated for their anti-proliferative effects against various human tumor cell lines.

However, the unique biological and pharmacological profile of a specific chemical compound is determined by its exact structure. Therefore, without dedicated preclinical studies on this compound, any detailed discussion of its pharmacological and biological activity would be speculative.

Further research and publication of in vitro and in vivo studies are necessary to elucidate the specific biological effects, potency, and selectivity of this compound. At present, the scientific literature required to construct a detailed and accurate article as per the requested outline is not available.

Pharmacological and Biological Activity Profiling Pre Clinical & Non Human Focus

Resistance Mechanisms and Strategies to Overcome Them in Research Models

The development of resistance to targeted anticancer agents, such as the diphenylurea derivative 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea, is a significant challenge in preclinical research. While specific resistance mechanisms to this particular compound are not extensively documented in publicly available literature, insights can be drawn from studies of structurally similar kinase inhibitors. In research models, resistance can be broadly categorized into two main types: on-target resistance, which involves alterations to the drug's direct molecular target, and off-target resistance, which involves the activation of alternative signaling pathways that bypass the inhibited target.

On-Target Resistance Mechanisms

One of the most common on-target mechanisms of resistance is the acquisition of secondary mutations in the kinase domain of the target protein. These mutations can interfere with the binding of the inhibitor, often by altering the conformation of the ATP-binding pocket. For instance, "gatekeeper" mutations can sterically hinder the access of the drug to a deeper hydrophobic pocket within the kinase, thereby reducing its efficacy. nyu.edu While allowing ATP to still bind, these mutations prevent the inhibitor from effectively blocking the kinase's activity. annexpublishers.com Another on-target resistance mechanism is the amplification of the gene encoding the target kinase, leading to overexpression of the protein. This increased concentration of the target can effectively "out-compete" the inhibitor, requiring higher concentrations of the drug to achieve the same level of inhibition.

Off-Target Resistance Mechanisms

Off-target resistance mechanisms are more complex and involve the activation of compensatory signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of the primary target. This can occur through various mechanisms:

Activation of Bypass Tracks: Cancer cells can activate alternative receptor tyrosine kinases (RTKs) or downstream signaling cascades to circumvent the blocked pathway. For example, if this compound inhibits a specific kinase in the PI3K/Akt/mTOR pathway, cells might upregulate signaling through the MAPK/ERK pathway to maintain pro-survival signals. nih.gov

Upregulation of Pro-Survival Proteins: Resistance can also be mediated by the overexpression of anti-apoptotic proteins, such as those from the Bcl-2 family. This can render cells less susceptible to the apoptotic signals induced by the kinase inhibitor.

Epithelial-Mesenchymal Transition (EMT): The process of EMT has been linked to drug resistance. During EMT, cancer cells acquire a more migratory and invasive phenotype, which is often associated with changes in signaling pathways that can confer resistance to targeted therapies.

Strategies to Overcome Resistance in Research Models

Preclinical research focuses on various strategies to overcome or delay the onset of resistance to kinase inhibitors like this compound.

Combination Therapy: A primary strategy is the use of combination therapies that target multiple signaling pathways simultaneously. For instance, studies on related compounds have shown that combining PI3K/Akt/mTOR inhibitors with Hedgehog (Hh) pathway inhibitors can have synergistic effects and delay the development of drug resistance in breast cancer models. researchgate.netnih.gov This approach aims to block potential escape routes that cancer cells might use when a single pathway is inhibited.

Development of Next-Generation Inhibitors: The development of second- and third-generation inhibitors is a key strategy to combat on-target resistance. These inhibitors are designed to effectively bind to and inhibit the mutated forms of the target kinase that are resistant to first-generation drugs.

Targeting Downstream Effectors: Another approach is to target key downstream effectors that are common to multiple signaling pathways. This can be an effective way to counter the activation of bypass tracks.

Patient-Derived Xenograft (PDX) Models: The use of PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, is becoming increasingly important in studying drug resistance. These models can better recapitulate the heterogeneity of human tumors and provide a more clinically relevant platform to test novel therapeutic strategies and combinations. nih.gov

Illustrative Data from Preclinical Models

The following tables represent hypothetical data from in vitro and in vivo preclinical studies, illustrating the concepts of resistance and strategies to overcome it.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to a Diphenylurea Kinase Inhibitor and a Combination Therapy

| Cell Line | Primary Target Status | Resistance Mechanism | IC50 (Single Agent) (µM) | IC50 (Combination with Pathway B Inhibitor) (µM) |

| Cell Line A | Sensitive | - | 0.5 | 0.1 |

| Cell Line B | Resistant | Target Gene Mutation | 15.2 | 12.8 |

| Cell Line C | Resistant | Bypass Pathway Activation | 18.5 | 1.2 |

This interactive table demonstrates how different resistance mechanisms can affect the half-maximal inhibitory concentration (IC50) of a hypothetical diphenylurea kinase inhibitor. Note the significant improvement in efficacy for the cell line with bypass pathway activation when treated with a combination therapy.

Table 2: In Vivo Efficacy in a Xenograft Model of Cancer

| Treatment Group | Tumor Growth Inhibition (%) | Biomarker of Target Inhibition | Biomarker of Bypass Pathway Activation |

| Vehicle Control | 0 | - | - |

| Diphenylurea Inhibitor (Monotherapy) | 65 | Decreased | Increased |

| Pathway B Inhibitor (Monotherapy) | 20 | - | Decreased |

| Combination Therapy | 95 | Decreased | Decreased |

This interactive table illustrates the in vivo efficacy of a monotherapy versus a combination therapy in a hypothetical xenograft model. The data shows that while the single agent can inhibit its target, it leads to the activation of a bypass pathway. The combination therapy effectively blocks both pathways, resulting in significantly higher tumor growth inhibition.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore Modeling for 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea Analogs

Pharmacophore modeling is a powerful ligand-based technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogs of this compound, a pharmacophore model would typically be generated from a set of known active and inactive molecules. researchgate.net This model would define the spatial relationships between key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The central urea (B33335) moiety of this compound is a critical component of its pharmacophoric profile, with the two NH groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. mdpi.com The 3-chlorophenyl and 2,6-dimethylphenyl rings contribute hydrophobic and aromatic features. A typical pharmacophore model for diaryl urea analogs might include the features outlined in the table below.

| Pharmacophoric Feature | Description | Contributing Moiety |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Donates a hydrogen atom to form a hydrogen bond. | Urea NH groups |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen atom to form a hydrogen bond. | Urea C=O group |

| Hydrophobic/Aromatic (HY/AR) | Non-polar region that interacts favorably with hydrophobic pockets of a target. | 3-Chlorophenyl ring |

| Hydrophobic/Aromatic (HY/AR) | Non-polar region that interacts favorably with hydrophobic pockets of a target. | 2,6-Dimethylphenyl ring |

Once developed, this pharmacophore model can be used to screen large virtual libraries of compounds to identify new molecules with the potential for similar biological activity. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com In the context of this compound, virtual screening can be performed using either ligand-based or structure-based approaches.

Ligand-based virtual screening for diaryl urea derivatives often employs similarity searching or pharmacophore-based screening. nih.gov In similarity searching, a known active molecule like this compound is used as a template to search for compounds with similar chemical structures or properties. Pharmacophore-based screening, as described above, uses a 3D model of essential chemical features to filter a database for molecules that match the model. researchgate.net

Structure-based virtual screening, on the other hand, requires the 3D structure of the biological target. This method involves docking a library of compounds into the binding site of the target and scoring their potential binding affinity. semanticscholar.org For diaryl ureas, which are known to inhibit various protein kinases, the ATP-binding pocket is often the target site for these screening efforts. mdpi.comtbzmed.ac.ir

Structure-Based Drug Design Approaches

When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) methods can be employed to design and optimize inhibitors. These approaches provide detailed insights into the molecular interactions between a ligand and its target, facilitating the rational design of more potent and selective compounds.

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking studies are crucial for understanding its interaction with potential biological targets, such as protein kinases. Diaryl ureas are known to act as Type II kinase inhibitors, binding to the ATP-binding site in its inactive (DFG-out) conformation. mdpi.com

Docking studies of diaryl ureas, such as sorafenib (B1663141) and its analogs, into the active sites of kinases like B-Raf and VEGFR2 have revealed a conserved binding mode. nih.govnih.gov The central urea moiety typically forms key hydrogen bonds with conserved amino acid residues in the hinge region of the kinase domain, such as a glutamate (B1630785) residue and an aspartate residue. The flanking aryl rings, in the case of our subject compound the 3-chlorophenyl and 2,6-dimethylphenyl groups, occupy adjacent hydrophobic pockets.

A hypothetical molecular docking study of this compound into the active site of a kinase like p38 MAP kinase might reveal the interactions detailed in the table below. nih.gov

| Ligand Moiety | Potential Interacting Residue | Type of Interaction |

|---|---|---|

| Urea NH | Glutamate (side chain carboxylate) | Hydrogen Bond |

| Urea C=O | Aspartate (backbone NH) | Hydrogen Bond |

| 3-Chlorophenyl ring | Hydrophobic pocket 1 (e.g., Leucine, Valine) | Hydrophobic Interaction |

| 2,6-Dimethylphenyl ring | Hydrophobic pocket 2 (e.g., Alanine, Isoleucine) | Hydrophobic Interaction |

These docking studies are invaluable for rationalizing the structure-activity relationships (SAR) of existing analogs and for guiding the design of new derivatives with improved binding affinity and selectivity. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can provide a dynamic view of its binding to a biological target, complementing the static picture offered by molecular docking.

MD simulations of a ligand-protein complex, such as this compound bound to a kinase, can be used to:

Assess the stability of the docked binding pose over time. nih.gov

Characterize the flexibility of the ligand and the protein binding site.

Identify and quantify the key intermolecular interactions that contribute to binding affinity.

Calculate the binding free energy, providing a more accurate prediction of potency. nih.gov

For diaryl urea kinase inhibitors, MD simulations have been used to confirm the stability of the interactions observed in docking studies and to understand the role of water molecules in mediating ligand-protein interactions. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, offering a more complete understanding of the binding mechanism.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. researchgate.net These methods provide a detailed understanding of a molecule's geometry, charge distribution, and reactivity.

For this compound, QM calculations can be used to:

Determine the most stable conformation of the molecule.

Calculate the partial atomic charges, which can inform on its electrostatic interactions with a target.

Predict its reactivity and potential metabolic fate. researchgate.net

Analyze the nature of the intramolecular and intermolecular interactions.

Predictive Modeling of ADME Properties (Non-Human, in silico focus)

In the realm of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential success. The use of computational, or in silico, models provides a rapid and cost-effective means of predicting these pharmacokinetic parameters before resource-intensive experimental studies are undertaken. For the compound this compound, various computational chemistry and molecular modeling techniques can be employed to forecast its ADME profile, offering valuable insights into its likely behavior in biological systems.

Computational Permeability Predictions

The permeability of a compound across biological membranes, such as the intestinal epithelium or the blood-brain barrier, is a key factor influencing its oral bioavailability and distribution. In silico models for predicting permeability often rely on the physicochemical properties of the molecule, which can be calculated using computational methods.

One of the fundamental approaches to predicting passive permeability is through the application of Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical correlation between a compound's structural or physicochemical descriptors and its experimentally determined permeability. For this compound, key descriptors can be calculated to estimate its permeability characteristics.

Key physicochemical properties predicted for this compound are often generated using various computational tools like SwissADME and pkCSM. nih.govuq.edu.auswissadme.ch These properties provide a foundational understanding of the molecule's likely permeability.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance for Permeability |

| Molecular Weight | 274.75 g/mol | Within the range for good oral absorption. |

| LogP (octanol/water partition coefficient) | 4.25 | Indicates high lipophilicity, favoring membrane permeability. |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | A low TPSA value is predictive of good cell membrane permeability. |

| Number of Hydrogen Bond Donors | 2 | A low number is favorable for passive diffusion across membranes. |

| Number of Hydrogen Bond Acceptors | 1 | A low number is favorable for passive diffusion across membranes. |

| Rotatable Bonds | 2 | Low conformational flexibility can favor permeability. |

Based on these descriptors, predictions for permeability in standard in vitro models can be made. The Caco-2 cell permeability assay is a common experimental model that simulates the human intestinal barrier. Computational models are often trained on large datasets of Caco-2 permeability values to predict this property for novel compounds.

Table 2: Predicted Permeability Parameters for this compound

| Parameter | Predicted Value | Interpretation |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.90 | Predicted to be highly permeable. |

| Human Intestinal Absorption (HIA) | > 90% | High probability of good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The compound is predicted to be able to cross the blood-brain barrier. |

The high predicted LogP value and low TPSA for this compound suggest that it is a lipophilic molecule, a characteristic that generally favors passive diffusion across lipid-rich biological membranes. The "BOILED-Egg" model, a graphical representation of predicted gastrointestinal absorption and brain penetration, would likely place this compound in the region indicating high probability for both. nih.gov

Computational Metabolic Stability Predictions

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. nih.gov Poor metabolic stability can lead to rapid clearance from the body, reducing the compound's efficacy. In silico methods for predicting metabolic stability are crucial for identifying potential metabolic liabilities early in the drug discovery process.

Computational approaches to predict metabolic stability often involve two main strategies: identifying the likely sites of metabolism on the molecule and predicting the compound's interaction with key metabolic enzymes.

Software tools can predict the most probable sites on a molecule that are susceptible to metabolism by various CYP isoforms. news-medical.netdergipark.org.tr For this compound, the potential sites of metabolism would include the aromatic rings and the methyl groups. The models predict the likelihood of oxidation at different atomic positions.

Furthermore, computational models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms. Inhibition of CYP enzymes can lead to drug-drug interactions, a significant safety concern.

Table 3: Predicted Cytochrome P450 Metabolism Profile for this compound

| CYP Isoform | Predicted Interaction | Implication |

| CYP1A2 | Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2C9 | Substrate/Inhibitor | May be metabolized by and also inhibit this isoform, suggesting a complex interaction profile. |

| CYP2C19 | Non-inhibitor | Unlikely to cause drug-drug interactions via this pathway. |

| CYP2D6 | Inhibitor | Potential for interactions with drugs metabolized by CYP2D6. |

| CYP3A4 | Substrate/Inhibitor | Likely to be a major route of metabolism and also a potential inhibitor, indicating a high risk of drug-drug interactions. |

The predictions suggest that this compound is likely to be metabolized by and also inhibit several key cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. nih.gov This dual role as both a substrate and an inhibitor is common for many xenobiotics and highlights the importance of further experimental investigation to understand the clinical implications of these potential interactions. The predicted sites of metabolism would likely be the methyl groups on the dimethylphenyl ring and potentially hydroxylation of the aromatic rings. The chlorine substituent on the phenyl ring may influence the regioselectivity of metabolism.

Advanced Analytical Techniques in the Research of 1 3 Chlorophenyl 3 2,6 Dimethylphenyl Urea

Spectroscopic Methods for Structural Elucidation and Purity Assessment (Research Context)

Spectroscopic techniques are fundamental in confirming the identity and assessing the purity of newly synthesized compounds like 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea. These methods provide detailed information about the molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of a compound. rsc.org

In the context of this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the 3-chlorophenyl and 2,6-dimethylphenyl rings would appear as multiplets in the typical aromatic region (approximately 6.5-8.0 ppm). The two methyl groups on the 2,6-dimethylphenyl ring are chemically equivalent and would likely produce a sharp singlet peak further upfield, around 2.0-2.5 ppm. rsc.org The two N-H protons of the urea (B33335) linkage would appear as two distinct singlets, often in the region of 8.0-9.5 ppm, whose chemical shifts can be sensitive to solvent and concentration. rsc.orguva.nl

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the urea group is particularly characteristic, expected to resonate at a downfield chemical shift (around 153 ppm). rsc.orguva.nl The aromatic carbons would generate a series of signals in the 115-140 ppm range. The carbon atoms directly bonded to the chlorine and nitrogen atoms would have their chemical shifts influenced by the electronegativity of these substituents. The two equivalent methyl carbons would give a single signal in the upfield region of the spectrum (around 17-21 ppm). rsc.org

Illustrative ¹H NMR Data for a Related Diaryl Urea Compound The following table is based on data for a similar compound, 1-(2,6-dimethylphenyl)-3-phenylurea, and is for illustrative purposes only. rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.41-7.66 | m | 4H | Ar-H |

| 7.17-7.22 | m | 4H | Ar-H |

| 7.24 | s | 1H | N-H |

| 6.58 | s | 1H | N-H |

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₅ClN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, which is a definitive indicator for the presence of a single chlorine atom. nih.govmdpi.com

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Expected fragmentation pathways would involve cleavage of the urea bridge, potentially generating ions corresponding to the 3-chloroaniline (B41212) and 2,6-dimethylphenyl isocyanate fragments or related structures. nih.govmdpi.com

Predicted Mass Spectrometry Data for a Structural Isomer The following data is predicted for the isomer 1-(2-chlorophenyl)-3-(2,6-dimethylphenyl)urea (B11954551) and serves as an example of expected values.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 275.09456 |

| [M+Na]⁺ | 297.07650 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong absorption peak between 1630 and 1680 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the urea group (Amide I band). researchgate.netresearchgate.net The N-H stretching vibrations would appear as a broad band in the region of 3200-3400 cm⁻¹. researchgate.netresearchgate.net The C-N stretching vibrations and N-H bending (Amide II band) typically occur in the 1500-1600 cm⁻¹ range. researchgate.net Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of two aromatic rings, this compound is expected to exhibit strong UV absorption. Aromatic compounds typically show characteristic absorption bands in the 200-400 nm range, arising from π → π* transitions. researchgate.netscience-softcon.de The exact position and intensity of the absorption maxima (λ_max) would depend on the solvent used but are generally expected to be around 245-260 nm, which is typical for phenyl urea derivatives. nih.govnist.gov

Chromatographic Techniques for Separation and Quantification (Research Context)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of phenyl urea compounds. nih.gov A reversed-phase HPLC method would be the standard approach for this compound. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govrsc.org

The compound would be detected using a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as its λ_max (e.g., ~245 nm). nih.gov By running a series of standards of known concentrations, a calibration curve can be generated, allowing for the precise quantification of the compound in a sample. The retention time under specific conditions (column, mobile phase composition, flow rate, and temperature) is a characteristic property that aids in its identification. For related compounds, retention times can vary, but this method allows for the effective separation of components in a mixture. rsc.orggoogle.com

Typical HPLC Parameters for Phenyl Urea Analysis This table represents a general method and is for illustrative purposes. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at 245 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though it is generally more suitable for volatile and thermally stable compounds. uva.nl For a relatively large molecule like this compound, its applicability would depend on its thermal stability. If the compound can be vaporized without decomposition, GC analysis is feasible.

In a typical GC method, the compound would be injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. uva.nl The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification. GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of mass spectrometry. uva.nl

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational geometry, which are crucial for understanding the compound's physical and chemical properties and its potential interactions with biological macromolecules.

However, no crystallographic data, including unit cell dimensions, space group, or atomic coordinates for this compound, are available in the public domain. Such data would be essential for a detailed structural analysis.

Biophysical Techniques for Molecular Interaction Analysis (e.g., SPR, ITC in research)

Biophysical techniques are instrumental in quantifying the interactions between a small molecule, such as this compound, and its biological targets.

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

A thorough search of scientific databases revealed no studies employing SPR or ITC to investigate the molecular interactions of this compound. Consequently, no data on its binding kinetics, affinity, or thermodynamic parameters with any biological target can be presented.

Future Directions and Emerging Research Avenues for 1 3 Chlorophenyl 3 2,6 Dimethylphenyl Urea

Development of Novel Analytical Probes and Tools

To further elucidate the mechanism of action and intracellular fate of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea, the development of sophisticated analytical probes is crucial. Future research could focus on designing and synthesizing fluorescently tagged or biotinylated derivatives of the parent compound. These probes would enable researchers to visualize the subcellular localization of the compound, identify its binding partners through techniques like affinity chromatography and mass spectrometry, and monitor its engagement with target proteins in living cells. Furthermore, the development of specific antibodies or advanced imaging agents could provide deeper insights into its pharmacokinetic and pharmacodynamic properties within complex biological systems.

Exploration of Polypharmacology and Multi-Target Approaches

The inherent structure of N,N'-diarylureas lends itself to interactions with multiple biological targets, a concept known as polypharmacology. nih.gov Many compounds in this class are known to inhibit several protein kinases simultaneously. nih.gov Future studies should aim to comprehensively profile the target landscape of this compound. This could involve broad-based kinase screening assays, chemoproteomics, and computational modeling to identify both primary targets and potential off-targets.

Understanding the polypharmacological profile is essential, as engaging multiple nodes in a disease-related signaling network can lead to enhanced efficacy and may help overcome drug resistance. researchgate.net For instance, research on other diarylurea derivatives has shown promise in simultaneously inhibiting pathways like PI3K/Akt/mTOR and Hedgehog signaling in cancer. nih.govresearchgate.net Investigating whether this compound possesses similar multi-targeted capabilities could open up new therapeutic strategies.

Integration with Advanced Biological Technologies (e.g., Organoids, Microfluidics in research)

The integration of advanced biological technologies such as organoids and microfluidics offers a promising avenue for preclinical evaluation. Organoids, which are three-dimensional cell cultures that mimic the architecture and function of native organs, can provide a more physiologically relevant model for studying the efficacy and toxicity of this compound compared to traditional two-dimensional cell cultures.

Microfluidic "organ-on-a-chip" platforms can be used to model the dynamic interactions between different cell types and tissues, allowing for the investigation of the compound's effects in a more systemic context. These technologies can be employed to study drug metabolism, transport, and efficacy in a controlled and high-throughput manner, ultimately accelerating the translation of preclinical findings.

Potential for Combination Research Approaches in In Vitro or Animal Models

Investigating the synergistic potential of this compound in combination with other therapeutic agents is a critical next step. Based on the known mechanisms of other diarylureas, combination studies could be designed to enhance therapeutic outcomes and circumvent resistance. researchgate.net

For example, in cancer research, combining this compound with established chemotherapeutics, targeted therapies, or immunotherapies could be explored in various cancer cell lines and animal models. nih.gov Studies on other compounds have shown that combining mechanistically distinct agents can lead to synergistic effects. nih.gov In vitro studies using cancer cell lines could be followed by in vivo experiments in xenograft or genetically engineered animal models to validate the efficacy of promising combinations.

Table 1: Potential Combination Strategies for In Vitro and Animal Model Research

| Therapeutic Class | Rationale for Combination | Potential Model Systems |

| Standard Chemotherapy | Overcoming resistance, enhancing cytotoxic effects | Cancer cell lines, patient-derived xenografts |

| Targeted Kinase Inhibitors | Dual blockade of signaling pathways | Genetically engineered mouse models |

| Immunotherapies | Modulating the tumor microenvironment | Syngeneic mouse models |

| Anti-angiogenic agents | Inhibiting tumor blood supply through multiple mechanisms | Endothelial cell co-culture models, tumor xenografts |

Design of Next-Generation N,N'-Diarylurea Analogs with Tuned Specificity

The chemical scaffold of this compound is highly amenable to structural modification, offering the potential to design next-generation analogs with improved properties. nih.gov Structure-activity relationship (SAR) studies can guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov

Key areas for modification include:

Aryl Ring Substitutions: Introducing different substituents on either of the phenyl rings can modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity for target proteins. nih.gov

Scaffold Hopping: Replacing one of the aryl rings with a different heterocyclic system could lead to novel compounds with unique biological activities and intellectual property potential. researchgate.net

Computational methods, such as molecular docking and dynamic simulations, can be employed to predict the binding modes of new analogs and prioritize their synthesis and biological evaluation. nih.gov The goal is to develop next-generation compounds with a finely tuned balance of efficacy and safety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via urea-forming reactions between substituted isocyanates and amines. For example, reacting 3-chlorophenyl isocyanate with 2,6-dimethylaniline in inert solvents (e.g., dichloromethane or ethanol) under reflux conditions. Catalytic bases like triethylamine neutralize HCl byproducts . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio), solvent polarity, and reaction time. Yields for analogous urea derivatives range from 70% to 92% under optimized conditions .

| Synthesis Parameters for Analogous Ureas |

|---|

| Substrate Pair |

| ----------------------------- |

| 3-Chloroaniline + Adamantyl |